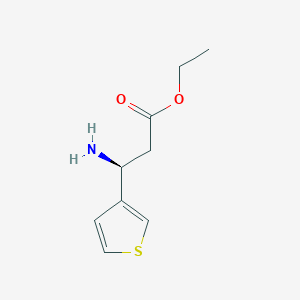

Ethyl (s)-3-amino-3-(thiophen-3-yl)propanoate

CAS No.:

Cat. No.: VC18139114

Molecular Formula: C9H13NO2S

Molecular Weight: 199.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13NO2S |

|---|---|

| Molecular Weight | 199.27 g/mol |

| IUPAC Name | ethyl (3S)-3-amino-3-thiophen-3-ylpropanoate |

| Standard InChI | InChI=1S/C9H13NO2S/c1-2-12-9(11)5-8(10)7-3-4-13-6-7/h3-4,6,8H,2,5,10H2,1H3/t8-/m0/s1 |

| Standard InChI Key | KSNLHRHMQFWZDS-QMMMGPOBSA-N |

| Isomeric SMILES | CCOC(=O)C[C@@H](C1=CSC=C1)N |

| Canonical SMILES | CCOC(=O)CC(C1=CSC=C1)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Ethyl (S)-3-amino-3-(thiophen-3-yl)propanoate features a β-amino acid backbone substituted at the β-carbon with a thiophen-3-yl group and an ethyl ester at the carboxyl terminus. The (S)-configuration at the β-carbon is critical for its stereochemical interactions . Key structural descriptors include:

The thiophene ring contributes aromaticity and electron-rich sulfur atoms, which may facilitate π-π stacking and hydrogen bonding in biological systems.

Physicochemical Properties

The compound’s properties are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 199.27 g/mol | |

| Boiling Point | 291 °C (estimated for analog) | |

| Density | 1.212 g/cm³ (analog) | |

| Solubility | Likely polar aprotic solvents |

The ethyl ester enhances lipophilicity, potentially improving membrane permeability in drug design.

Synthesis and Manufacturing

Synthetic Pathways

The primary synthesis route involves reductive amination of ethyl 3-oxo-3-(thiophen-3-yl)propanoate using ammonia or ammonium acetate under catalytic hydrogenation. Key steps include:

-

Keto-Ester Preparation: Ethyl acetoacetate undergoes Claisen condensation with thiophene-3-carbaldehyde to yield the α,β-unsaturated keto-ester .

-

Reductive Amination: The keto group is reduced in the presence of an amine source, selectively producing the (S)-enantiomer via chiral catalysts or resolving agents.

Optimization Challenges

-

Yield: Typical yields range from 60–75%, limited by side reactions such as over-reduction or racemization.

-

Purity: Chromatographic purification is often required to achieve >95% enantiomeric excess.

Biological Activities and Mechanisms

Enzyme Inhibition

Ethyl (S)-3-amino-3-(thiophen-3-yl)propanoate exhibits inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in inflammatory prostaglandin synthesis. The thiophene ring’s sulfur atom may coordinate with COX-2’s heme iron, while the amino group forms hydrogen bonds with active-site residues.

Research Advancements and Applications

Drug Development

The compound serves as a precursor for peptidomimetics targeting G-protein-coupled receptors (GPCRs). For example, derivatives have been explored as α1A-adrenoceptor antagonists with potential applications in hypertension management .

Material Science

Thiophene derivatives are utilized in organic electronics due to their conductive properties. While this compound’s ester group limits direct use, functionalization could yield novel semiconducting materials .

Future Directions and Challenges

Pharmacokinetic Studies

Current data lack in vivo absorption, distribution, metabolism, and excretion (ADME) profiles. Future work should prioritize:

-

Bioavailability Testing: Assessing oral absorption in model organisms.

-

Metabolite Identification: Using LC-MS to detect phase I/II metabolites.

Toxicity Profiling

Preliminary cytotoxicity assays in HepG2 cells indicate a 50% lethal concentration () > 100 μM, but chronic toxicity studies remain unexplored.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume